An In-depth Technical Guide to 3-(4-Carboxyphenyl)picolinic Acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-(4-Carboxyphenyl)picolinic Acid: Synthesis, Characterization, and Potential Applications
Foreword
This technical guide provides a comprehensive overview of 3-(4-Carboxyphenyl)picolinic acid (CAS 199678-10-9), a molecule of significant interest in coordination chemistry and drug discovery. It is important to note that while this compound is commercially available, publicly accessible experimental data is limited. Therefore, this document synthesizes information from closely related structural analogs, established chemical principles, and predictive models to offer a robust and scientifically grounded perspective. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the potential of this versatile molecule.
Molecular Overview and Physicochemical Properties
3-(4-Carboxyphenyl)picolinic acid belongs to the family of pyridine carboxylic acids, which are renowned for their diverse biological activities and utility as building blocks in supramolecular chemistry.[1] The structure features a picolinic acid core substituted at the 3-position with a 4-carboxyphenyl group. This arrangement results in a rigid, dicarboxylic acid ligand with two distinct coordination sites: the bidentate N,O-chelating moiety of the picolinic acid and the carboxylic acid on the phenyl ring. This dual functionality makes it an excellent candidate for the construction of complex metal-organic frameworks (MOFs) and coordination polymers.
The physicochemical properties of 3-(4-Carboxyphenyl)picolinic acid are predicted based on its structure and data from its isomers, such as 5-(4-carboxyphenyl)picolinic acid and the parent picolinic acid molecule.[2][3][4]
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| CAS Number | 199678-10-9 | - |
| Molecular Formula | C₁₃H₉NO₄ | Derived from structure. |
| Molecular Weight | 243.22 g/mol | Calculated from the molecular formula.[2] |
| Appearance | White to off-white crystalline powder | Typical appearance for aromatic carboxylic acids.[5] |
| Melting Point | >200 °C (decomposes) | Isomers and related dicarboxylic acids often have high melting points. For example, 4-Amino-6-(5-(4-carboxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid has a melting point of 226 °C.[6] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) | Picolinic acid is water-soluble, but the addition of the larger carboxyphenyl group is expected to decrease aqueous solubility.[3] Solubility in DMSO and H₂O is noted for related compounds. |
| pKa | pKa₁ ≈ 3-4, pKa₂ ≈ 5-6 | Estimated based on the two carboxylic acid groups and the pyridine nitrogen. The picolinic acid moiety's pKa is influenced by the adjacent nitrogen. |
| InChI Key | AZLXXSWHGWPOAR-UHFFFAOYSA-N | Based on isomeric data for 5-(4-carboxyphenyl)picolinic acid.[7] |
Synthesis and Mechanistic Considerations
The synthesis of 3-(4-Carboxyphenyl)picolinic acid is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful method forges the C-C bond between the pyridine and phenyl rings.[8] The logical disconnection involves reacting a 3-halopicolinate ester with 4-carboxyphenylboronic acid, followed by hydrolysis of the ester to yield the final di-acid product.
The choice of a picolinate ester (e.g., methyl or ethyl ester) over the free acid is a critical experimental decision. This strategy serves to protect the picolinic acid's carboxyl group, preventing it from interfering with the catalytic cycle or causing undesirable side reactions under the basic conditions required for the coupling.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process: Suzuki-Miyaura coupling followed by ester hydrolysis.
Detailed Experimental Protocol (Representative)
-
Step 1: Suzuki-Miyaura Coupling.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 3-bromopicolinate (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate diester.
-
-
Step 2: Saponification (Hydrolysis).
-
Dissolve the purified diester from Step 1 in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 3-4 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 3-4.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 3-(4-Carboxyphenyl)picolinic acid.
-
Analytical Characterization (Predicted)
The structural confirmation of 3-(4-Carboxyphenyl)picolinic acid would rely on a combination of standard spectroscopic techniques.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The pyridine ring protons should appear as multiplets in the δ 8.0-9.0 ppm range. The phenyl ring protons would likely present as two doublets (an AA'BB' system) around δ 7.5-8.5 ppm. The two carboxylic acid protons will appear as a very broad singlet far downfield, typically >12 ppm, and may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would display 13 distinct signals (assuming no coincidental overlap). The two carboxyl carbons are expected in the δ 165-175 ppm region.[9] The aromatic carbons would appear in the δ 120-150 ppm range, with the carbon attached to the nitrogen of the pyridine ring appearing at the lower field end of this range.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.[10]
-
O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimers.[11]
-
C-H Stretch: Aromatic C-H stretching vibrations will appear as weaker, sharp peaks just above 3000 cm⁻¹.
-
C=O Stretch: An intense, sharp absorption band between 1680-1720 cm⁻¹ corresponds to the C=O stretching of the aromatic carboxylic acids.[11] Conjugation with the aromatic rings typically shifts this peak to a lower wavenumber compared to saturated carboxylic acids.[9]
-
C=C and C=N Stretches: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
C-O Stretch & O-H Bend: A C-O stretching band should appear in the 1210-1320 cm⁻¹ range, coupled with O-H bending vibrations.[10]
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent molecular ion peak.
-
[M-H]⁻: In negative ion mode, the most likely observed ion would be at m/z 242.05, corresponding to the loss of a single proton.
-
[M+H]⁺: In positive ion mode, a peak at m/z 244.06 would be expected.
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including the sequential loss of CO₂ (44 Da) and H₂O (18 Da) from the molecular ion.[12] Decarboxylation is a common fragmentation pathway for carboxylic acids.[13]
Potential Applications and Biological Rationale
The unique structural features of 3-(4-Carboxyphenyl)picolinic acid suggest significant potential in medicinal chemistry and materials science. Pyridine carboxylic acid isomers have historically been the foundation for a plethora of drugs.[14]
Role as a Bidentate N,O-Donor Ligand
The picolinic acid moiety is an excellent bidentate chelating agent for a wide range of metal ions.[4] The nitrogen atom and the deprotonated carboxylate oxygen form a stable five-membered ring upon coordination. This N,O-donor atom arrangement is a privileged motif in the design of metal-based therapeutics and diagnostic agents.[15] Metal complexes involving such ligands can exhibit unique biological activities not seen with the ligand alone, often due to enhanced lipophilicity and altered geometry.[15]
Potential as a Metalloenzyme Inhibitor
Many essential enzymes in biological pathways are metalloenzymes, relying on a coordinated metal ion for their catalytic function. Ligands capable of strong metal chelation can act as inhibitors by sequestering the catalytic metal ion, thereby disrupting the enzyme's function. The bidentate nature of the picolinic acid core makes 3-(4-Carboxyphenyl)picolinic acid a prime candidate for targeting metalloenzymes.
This chelation-based mechanism is a cornerstone of drug design, with applications ranging from antibacterial to anticancer therapies. The additional carboxylic acid group on the phenyl ring offers a secondary site for interaction or can be used as a handle for conjugation to other molecules, creating more complex and targeted therapeutic agents.
Conclusion
3-(4-Carboxyphenyl)picolinic acid, CAS 199678-10-9, is a molecule with significant, albeit largely unexplored, potential. Based on its structural characteristics and the well-documented chemistry of its analogs, it is predicted to be a stable, crystalline solid with versatile properties as a dicarboxylic acid and a robust N,O-bidentate ligand. The synthetic route via Suzuki-Miyaura coupling is well-established and should provide reliable access to this compound for further investigation. Its potential to act as a metalloenzyme inhibitor and a building block for functional materials makes it a compelling target for future research in drug discovery, catalysis, and materials science. This guide provides a foundational framework intended to accelerate and inspire such explorations.
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